

In-Depth Technical Guide: Physicochemical Properties of 3,4-Dichlorobenzoic acid-d3

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Compound of Interest

Compound Name: 3,4-Dichlorobenzoic acid-d3

Cat. No.: B12405076

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **3,4-Dichlorobenzoic acid-d3** (CAS No: 350818-53-0), a deuterated analog of 3,4-Dichlorobenzoic acid. This isotopically labeled compound is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in quantitative bioanalysis using mass spectrometry. The properties of its non-deuterated counterpart are included for comparative reference.

Core Physicochemical Data

The fundamental physicochemical properties of **3,4-Dichlorobenzoic acid-d3** and its non-deuterated form are summarized below. The primary difference lies in the molecular weight due to the incorporation of three deuterium atoms. Other physical properties such as melting point, pKa, and solubility are expected to be nearly identical to the parent compound.

Table 1: Key Physicochemical Properties

Property	3,4-Dichlorobenzoic acid-d3	3,4-Dichlorobenzoic acid	Data Source(s)
CAS Number	350818-53-0	51-44-5	[1][2][3]
Molecular Formula	C ₇ HD ₃ Cl ₂ O ₂	C ₇ H ₄ Cl ₂ O ₂	[1][4]
Molecular Weight	194.03 g/mol	191.01 g/mol	[1][5]
Appearance	White to off-white solid	White to almost white crystalline solid or powder	[1][6]
Melting Point	Not empirically determined; presumed similar to parent	204-206 °C	[5][7]
pKa (Predicted)	Not empirically determined; presumed similar to parent	3.60 ± 0.10	[8]
Solubility	Not empirically determined; presumed similar to parent	Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone)	[6][9]

Experimental Protocols: General Methodologies

While specific experimental protocols for the determination of every property for **3,4-Dichlorobenzoic acid-d3** are not publicly documented, the following section outlines the standard, widely accepted methodologies for characterizing compounds of this nature.

Determination of Melting Point

The melting point is a critical indicator of purity. The capillary method is a standard technique.

- **Sample Preparation:** A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

- **Instrumentation:** The capillary tube is placed in a calibrated melting point apparatus.
- **Measurement:** The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Data Recording:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For 3,4-Dichlorobenzoic acid, this range is consistently reported around 204-206 °C.[\[5\]](#)[\[7\]](#)

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of chemical compounds.

- **Standard and Sample Preparation:** A stock solution of **3,4-Dichlorobenzoic acid-d3** is prepared in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration. A series of dilutions may be prepared for calibration.
- **Chromatographic Conditions:**
 - **Column:** A reverse-phase column (e.g., C18) is typically used for aromatic acids.
 - **Mobile Phase:** A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
 - **Flow Rate:** A typical flow rate is between 0.5 and 1.5 mL/min.
 - **Detection:** UV detection at a wavelength where the compound exhibits maximum absorbance.
- **Analysis:** The sample is injected, and the resulting chromatogram is analyzed. Purity is calculated based on the area of the main peak relative to the total area of all peaks. A certificate of analysis for one batch reported a purity of 99.5% by HPLC.[\[1\]](#)

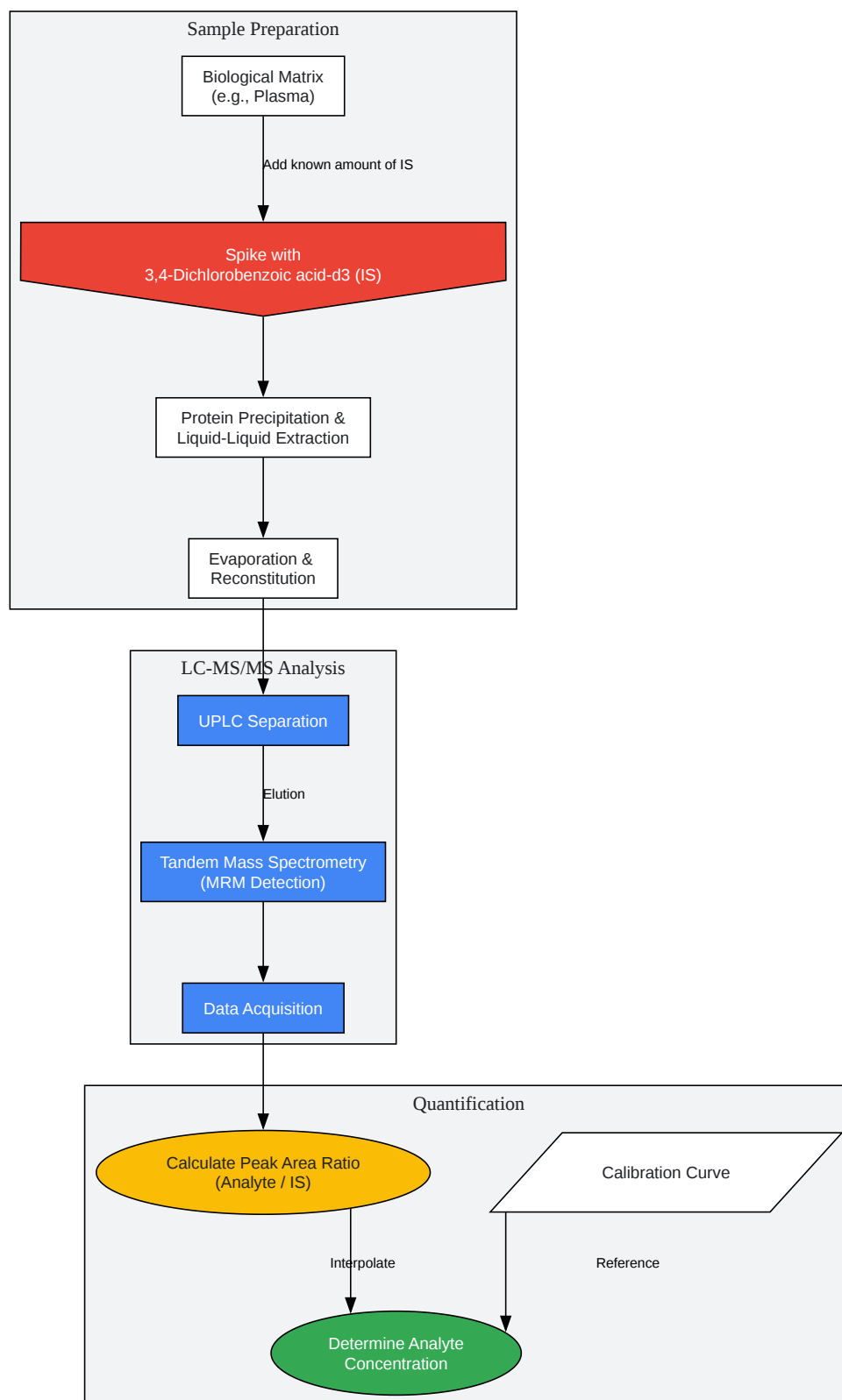
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and isotopic enrichment.

- **Sample Preparation:** A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO- d_6 or Chloroform- d).
- **Data Acquisition:** 1H (Proton) and ^{13}C (Carbon) NMR spectra are acquired. For a deuterated compound like this, the absence or significant reduction of specific proton signals confirms the location of deuterium incorporation.
- **Spectral Analysis:** The chemical shifts, integration values, and coupling patterns are analyzed to confirm that the molecular structure is consistent with **3,4-Dichlorobenzoic acid- d_3** .

Visualized Workflow: Use as an Internal Standard

3,4-Dichlorobenzoic acid- d_3 is frequently used as an internal standard (IS) for the quantification of the non-labeled compound (analyte) in complex matrices like plasma or tissue. The workflow ensures accurate measurement by correcting for sample loss during preparation and for variations in instrument response.



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Caption: Workflow for bioanalysis using a deuterated internal standard.

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